3-Allyl-6-methyl-2-thiouracil
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Overview
Description
3-Allyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an allyl group, a methyl group, and a thioxo group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes, ketones, and thiourea under acidic or basic conditions. One common method is the Biginelli reaction, which involves the one-pot synthesis of dihydropyrimidinones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Biginelli reaction or similar synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thioxo group to a thiol or other reduced forms.
Substitution: The allyl and methyl groups can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-Allyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit antimicrobial, antiviral, or anticancer properties. Research into its biological activity could lead to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as drugs or drug precursors. Their ability to interact with biological targets makes them candidates for pharmaceutical development.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Allyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one would depend on its specific biological activity. Generally, it may interact with enzymes, receptors, or other molecular targets, modulating their function. The thioxo group could play a role in binding to metal ions or other active sites.
Comparison with Similar Compounds
Similar Compounds
2-Thioxo-4(1H)-pyrimidinone: A simpler analog without the allyl and methyl groups.
6-Methyl-2-thioxo-4(1H)-pyrimidinone: Similar structure but lacks the allyl group.
3-Allyl-2-thioxo-4(1H)-pyrimidinone: Similar structure but lacks the methyl group.
Uniqueness
The presence of both allyl and methyl groups in 3-Allyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one makes it unique compared to its analogs
Properties
CAS No. |
60478-14-0 |
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Molecular Formula |
C8H10N2OS |
Molecular Weight |
182.25 g/mol |
IUPAC Name |
6-methyl-3-prop-2-enyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C8H10N2OS/c1-3-4-10-7(11)5-6(2)9-8(10)12/h3,5H,1,4H2,2H3,(H,9,12) |
InChI Key |
AXULPMJUAHSRPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=S)N1)CC=C |
Origin of Product |
United States |
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